molecular formula C9H8ClF3O B1524612 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene CAS No. 1005207-24-8

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene

Cat. No. B1524612
M. Wt: 224.61 g/mol
InChI Key: KTLOQWHAYACDFQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene, also known as CMTFB, is an organic compound belonging to the family of organofluorines. It is a colorless liquid with a characteristic odor and is highly flammable. CMTFB has been used in a variety of scientific research applications and is gaining increasing attention due to its unique properties.

Scientific Research Applications

Catalysis in Organic Synthesis

Palladium complexes, particularly those involving bis(di-tert-butylphosphinomethyl)benzene, have demonstrated efficacy in catalyzing the methoxycarbonylation of activated aryl chlorides. These complexes facilitate the transformation of substrates such as 4-chloromethylbenzoate into various carbonylation products, showing potential in organic synthesis for creating complex molecules through efficient catalytic processes (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Polymer Science

In the field of polymer science, derivatives of 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene have been utilized to synthesize homo- and copolymers. These materials, particularly those derived from methoxy and ethoxy-substituted benzene compounds, are integral in improving the performance of light-emitting electrochemical cells (LECs). Their unique morphological and optical properties, investigated through techniques like atomic force microscopy and spectroscopy, contribute significantly to the advancement of materials science and engineering (Carvalho et al., 2001).

Photocatalytic Reactions

The study of aryl cations generated from aromatic halides under light irradiation has revealed pathways for reductive dehalogenation and heterolytic reactions. In particular, compounds like 4-chlorophenol and 4-chloroanisole, upon irradiation in various solvents, provide access to arylated products through photocatalytic reactions. This research opens avenues for developing new synthetic methods in organic chemistry by harnessing light energy to drive chemical transformations (Protti, Fagnoni, Mella, & Albini, 2004).

properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQWHAYACDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700094
Record name 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene

CAS RN

1005207-24-8
Record name 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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